1-(2-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 431.5 g/mol. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may exhibit unique pharmacological properties due to the presence of various functional groups, including a methoxy group, a methylthio group, and a pyridine ring.
The compound is classified as a triazole derivative, which is characterized by the presence of a five-membered ring containing three nitrogen atoms. Triazoles are significant in medicinal chemistry due to their ability to interact with biological targets, making them valuable in drug development. The compound can be sourced from chemical suppliers and is identified by its CAS number 1251672-46-4 .
Methods and Technical Details
The synthesis of 1-(2-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The specific reaction conditions (temperature, solvent, catalysts) would depend on the reactivity of the starting materials and desired yield .
Structure and Data
The molecular structure features a triazole ring connected to various substituents:
The structural representation can be illustrated using SMILES notation: COc1ccc(-n2nnc(C(=O)NCc3ccc(SC)cc3)c2-c2cccnc2)cc1
.
Reactions and Technical Details
The compound can undergo various chemical reactions typical for triazoles:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential utility in further modifications for drug development .
Physical and Chemical Properties
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
Scientific Uses
The compound's structure suggests potential applications in:
Further research into its biological activity will clarify its potential therapeutic uses .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1